![molecular formula C10H20ClNO B2869715 (3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride CAS No. 2230807-74-4](/img/structure/B2869715.png)
(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepines are seven-membered heterocyclic compounds containing one nitrogen atom . They are key structural fragments in a wide range of biologically active compounds of natural and synthetic origin .
Synthesis Analysis
Azepines can be synthesized through various methods. One approach involves the annulation of an azepine ring to a five-membered heteroaromatic ring, or vice versa . Another method involves the ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . There’s also a method involving [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions .Molecular Structure Analysis
The molecular structure of azepines is typically analyzed using methods such as NOESY, biogenic synthesis, and data comparison .Chemical Reactions Analysis
Azepines undergo various chemical reactions. For instance, they can participate in [1,7]-electrocyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of azepines can vary widely depending on their specific structure. For instance, the compound “(3aS,8aR)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride” has a molecular weight of 205.73 .Scientific Research Applications
Synthesis Techniques and Medicinal Chemistry Applications
Synthesis of Thieno[2,3-b]azepin-4-ones : Research led by Koebel et al. (1975) focused on synthesizing thieno[2,3-b]azepin-4-ones, inspired by the antitumor activity reported for related azepine derivatives. Although preliminary biological data did not indicate significant antineoplastic activity for the synthesized compounds, this work demonstrates the interest in azepine derivatives within drug discovery and development contexts (Koebel, R. F., Needham, L., & Blanton, C., 1975).
Rearrangement Reactions of Azepine Derivatives : Another study by Anderson and Johnson (1966) explored the rearrangement reactions of dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate, providing insights into the chemical behavior of azepine derivatives under different conditions. This research is crucial for understanding the reactivity and potential modifications of azepine-based compounds (Anderson, M. & Johnson, A. W., 1966).
Preparation of Hexahydropyrrolo and Related Derivatives : A study by Funke et al. (2000) detailed the preparation of novel types of pyrrolo[3,2-e][1,4]diazepinedione derivatives, showcasing the versatility of azepine derivatives in synthesizing complex heterocyclic compounds with potential pharmaceutical applications (Funke, Es-Sayed, & de Meijere A., 2000).
Hydroxylation of Hexahydroimidazo[1,2-a]azepine Derivatives : Campagna et al. (1990) investigated the hydroxylation of hexahydroimidazo[1,2-a]azepine derivatives, illustrating the chemical modifications possible with azepine cores. This work adds to the knowledge on functionalizing azepine derivatives for potential therapeutic uses (Campagna, F., Carotti, A., & Giovanni Casini, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Azepines and their derivatives have great pharmacological and therapeutic implications, and there is ongoing research into their synthesis, reaction mechanisms, and biological properties . Future research will likely continue to explore these areas, as well as the potential for azepines to be used in the treatment of various diseases .
properties
IUPAC Name |
(3aS,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCPYIIBUOBMPK-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CCO2)CNC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]2[C@@H](CCO2)CNC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


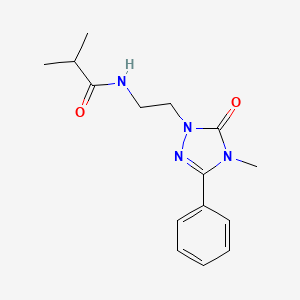
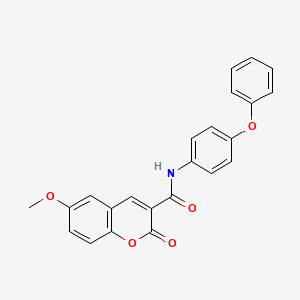
![2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide](/img/structure/B2869638.png)

![7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2869640.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869643.png)

![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)
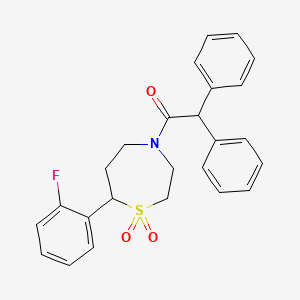
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2869648.png)
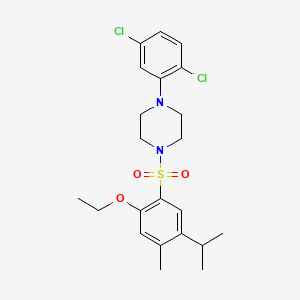
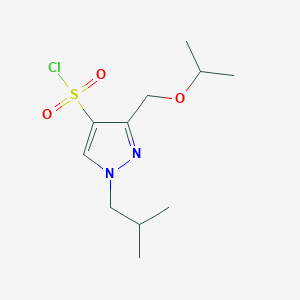
![7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/no-structure.png)